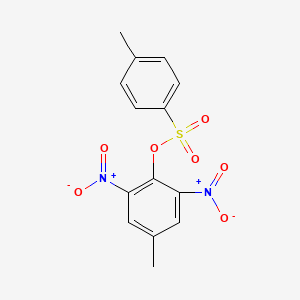

(4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate

Description

(4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate is a sulfonate ester featuring a 4-methyl-2,6-dinitrophenyl group linked to a 4-methylbenzenesulfonate moiety. The compound’s structure combines electron-withdrawing nitro groups (-NO₂) at the 2- and 6-positions of the aromatic ring with a sulfonate ester functional group. This configuration imparts unique chemical reactivity, particularly in substitution reactions and crystal packing interactions.

Properties

CAS No. |

5465-75-8 |

|---|---|

Molecular Formula |

C14H12N2O7S |

Molecular Weight |

352.32 g/mol |

IUPAC Name |

(4-methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C14H12N2O7S/c1-9-3-5-11(6-4-9)24(21,22)23-14-12(15(17)18)7-10(2)8-13(14)16(19)20/h3-8H,1-2H3 |

InChI Key |

LGWABQLVZMOIMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate typically involves a nucleophilic substitution reaction. One common method is the reaction between 2,4-dinitrophenol and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound serves as an effective electrophile in SNAr reactions due to the strong electron-withdrawing effects of its nitro groups. Key findings include:

-

Reactants : 2,4-Dinitrophenyl 4-methylbenzenesulfonate (0.423 g, 1.25 mmol) + primary amine (5 molar equivalents)

-

Conditions : 1,2-Dimethoxyethane (DME), 50°C, 24 h, 4 Å molecular sieves

-

Workup : Extraction with ethyl acetate, silica gel chromatography purification

-

Yield : ~59–93% for substituted aniline derivatives

Mechanistic Features :

-

Nitro groups activate the aromatic ring for nucleophilic attack at the para position relative to the sulfonate group.

-

Steric hindrance from methyl groups modulates regioselectivity ( ).

Base-Mediated Sulfonate Transfer Reactions

The sulfonate group participates in substitution reactions under basic conditions:

Synthesis Optimization Data ( ):

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.915 M K₂CO₃ | THF | 6 | 88 |

| 2 | 1.6 M K₂CO₃ | THF | 8 | 72 |

| 3 | 1.0 M NaOH | THF | 6 | 66 |

| 4 | Triethylamine | DCM | 24 | 50 |

-

Aqueous K₂CO₃ in THF maximizes yields by deprotonating intermediates without hydrolyzing the sulfonate.

-

Polar aprotic solvents (THF > DCM) enhance reaction efficiency ( ).

Crystallographic Insights into Reactivity

Single-crystal X-ray diffraction reveals structural features influencing reactivity ( ):

Key Bond Parameters :

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| S–O (sulfonate) | 1.415–1.634 | O–S–O: 121.2 |

| C–S (aromatic) | 1.751 | C–S–O: 103.3 |

-

Distorted tetrahedral geometry at sulfur increases electrophilicity.

-

Hydrogen bonding between nitro O and aromatic H (2.45–2.72 Å) stabilizes transition states ( ).

Competitive Reaction Pathways

Under strong reducing conditions, nitro groups undergo sequential transformations:

Reduction Pathways :

-

Nitro → Nitroso : Partial reduction with Sn/HCl

-

Nitro → Amine : Full reduction with H₂/Pd-C

-

Intermediate nitroso derivatives exhibit distinct UV-Vis absorption at 450 nm ().

Stability and Side Reactions

-

Hydrolysis : Slow aqueous cleavage (t₁/₂ = 72 h at pH 7) via S–O bond fission.

-

Pyridinium Salt Formation : Competing adduct formation observed with pyridine bases ( ).

This compound’s dual reactivity (sulfonate transfer + nitro group transformations) makes it invaluable for synthesizing complex aromatic systems. Experimental parameters such as base strength, solvent polarity, and temperature critically influence product distribution.

Scientific Research Applications

(4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate has applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry As a reagent in organic synthesis, it is used in the creation of sulfonate esters and sulfonamides.

- Biology It is studied for potential use in biochemical assays and as a probe for studying enzyme activities.

- Medicine There is ongoing research to explore its potential as a pharmaceutical intermediate.

- Industry It is used in the production of dyes, pigments, and other specialty chemicals.

Chemical Reactions

This compound can undergo nucleophilic substitution, reduction, and oxidation reactions.

- Nucleophilic Substitution In this primary reaction type, nucleophiles attack the sulfonate group, leading to the formation of new compounds. Common reagents include primary and secondary amines, with reaction conditions involving bases like pyridine or triethylamine.

- Reduction The nitro groups in the compound can be reduced to amines under appropriate conditions, using reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

- Oxidation The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Mechanism of Action

The mechanism of action of (4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate involves its reactivity as an electrophile. The sulfonate group is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The nitro groups also play a role in the compound’s reactivity, influencing its reduction and oxidation behavior .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound shares functional and structural similarities with the following classes of molecules:

Sulfonate Esters

2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate ()

- Structure : A bis-sulfonate ester with ethoxy linker groups.

- Reactivity : Used in nucleophilic substitution reactions (e.g., coupling with cesium carbonate in acetonitrile at 50°C).

- Applications : Intermediate in pharmaceutical synthesis (e.g., derivatization of carboxamide drugs).

- Comparison : Unlike the target compound, this derivative lacks nitro groups, reducing its electrophilicity but enhancing stability under thermal conditions .

2-Aminoanilinium 4-Methylbenzenesulfonate () Structure: Ionic sulfonate salt with a protonated 2-aminoanilinium cation. Crystallography: Monoclinic crystal system (P21/n) with intermolecular hydrogen bonding. Comparison: The ionic nature of this compound contrasts with the covalent ester linkage in the target molecule. The absence of nitro groups simplifies its reactivity profile, favoring salt formation over electrophilic substitution .

Nitroaromatic Derivatives

Halogenated 4-Methyl-2,6-Naphthyridines ()

- Structure : Brominated naphthyridine derivatives with methyl substituents.

- Reactivity : Positional selectivity in nucleophilic substitution (C-1 > C-3) due to electronic effects.

- Comparison : The electron-withdrawing nitro groups in the target compound likely enhance electrophilic substitution rates at specific positions, analogous to halogenated naphthyridines .

Physicochemical and Reactivity Trends

The table below summarizes key differences:

| Compound | Molecular Weight | Functional Groups | Reactivity Highlights | Stability Considerations |

|---|---|---|---|---|

| (4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate | ~351.3 (calc.) | -NO₂, -SO₃R, -CH₃ | High electrophilicity at nitro-substituted positions | Thermal sensitivity due to nitro groups |

| 2-Aminoanilinium 4-methylbenzenesulfonate | 280.34 | -SO₃⁻, -NH₃⁺ | Ionic interactions dominate; low electrophilicity | High thermal and aqueous stability |

| Halogenated 4-methyl-2,6-naphthyridines | ~250–300 | -Br, -CH₃ | Position-selective substitution (C-1 > C-3) | Moderate stability; halogen loss risk |

Crystallographic and Solid-State Behavior

Biological Activity

(4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate is a chemical compound characterized by its unique structure, which includes a dinitrophenyl group and a sulfonate moiety. This compound has garnered attention in various fields, particularly for its biological activity, which encompasses mutagenic properties and potential toxicity. Understanding the biological implications of this compound is critical for its safe handling and application in research.

The molecular formula of this compound is , with a molecular weight of approximately 352.32 g/mol. The structural features include:

- Dinitrophenyl Group : Known for its reactivity and potential mutagenic effects.

- Sulfonate Group : Enhances solubility and reactivity with biological molecules.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4-Dinitrophenyl 4-methylbenzenesulfonate | Similar dinitrophenyl structure; used as a reagent | |

| 4-Methyl-2,6-dinitrophenol | Parent compound; exhibits similar toxicity | |

| Dinitro-p-cresol | Known for its mutagenic properties; used in pesticides |

Biological Activity

The biological activity of this compound is primarily influenced by its dinitrophenyl group. Research indicates that compounds containing this group can exhibit significant biological effects, including:

- Mutagenicity : The dinitrophenyl moiety is associated with the alteration of genetic material, leading to mutations.

- Toxicity : This compound can act as a hepatotoxin and nephrotoxin under certain conditions, affecting liver and kidney functions.

- Methemoglobinemia Induction : It has been shown to induce methemoglobinemia, a condition where hemoglobin is converted into methemoglobin, impairing oxygen transport in the blood.

Interaction Studies

Studies have demonstrated that this compound interacts with various biological molecules, including proteins and nucleic acids. These interactions can lead to significant alterations in cellular functions, necessitating careful evaluation when used in laboratory settings .

Case Study 1: Toxicological Assessment

A study evaluated the toxicological effects of this compound on mammalian cell lines. The results indicated that exposure led to increased cell death and DNA damage, confirming the compound's mutagenic potential. The study highlighted the need for stringent safety measures when handling this compound in research environments.

Case Study 2: Environmental Impact

Research assessing the environmental impact of dinitrophenyl compounds found that this compound could persist in aquatic systems, posing risks to aquatic life due to its toxic properties. The study emphasized the importance of monitoring such compounds in environmental assessments.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate to ensure high purity?

- Methodological Answer : Synthesis typically involves sulfonation and nitration reactions. Key considerations include:

- Reagent stoichiometry : Excess sulfonating agents (e.g., chlorosulfonic acid) ensure complete conversion of the methylbenzene precursor.

- Temperature control : Nitration at low temperatures (0–5°C) minimizes side reactions like oxidative decomposition .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) removes nitro-byproducts. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer :

- Crystal growth : Slow evaporation from a DCM/hexane mixture yields diffraction-quality crystals.

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution and refinement. Monitor R-factors (target: <5%) and residual electron density (<1 eÅ⁻³) .

- Example : A related sulfonate (2-aminoanilinium 4-methylbenzenesulfonate) crystallized in monoclinic P21/n with a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å .

Q. What analytical techniques are essential for characterizing its stability under varying conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (heating rate: 10°C/min, N₂ atmosphere).

- UV-Vis spectroscopy : Monitor absorbance changes in acidic/alkaline buffers to evaluate hydrolytic stability.

- NMR stability studies : Track peak shifts in DMSO-d₆ under light exposure or elevated temperatures .

Advanced Research Questions

Q. How should researchers resolve contradictions between theoretical and experimental NMR spectra?

- Methodological Answer :

- Iterative validation : Compare experimental ¹H/¹³C NMR (400 MHz, methanol-d₄) with DFT-calculated chemical shifts (B3LYP/6-31G*). Discrepancies >0.5 ppm may indicate:

- Conformational isomers : Use variable-temperature NMR to detect equilibrium shifts.

- Solvent effects : Re-run experiments in CDCl₃ or D₂O to assess polarity impacts .

- Cross-technique correlation : Validate with IR (carbonyl stretches ~1700 cm⁻¹) or mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. What computational strategies improve the accuracy of structure-property predictions for this sulfonate?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate solvation effects in water/ethanol mixtures using AMBER or GROMACS.

- Docking studies : Predict reactivity with biological targets (e.g., enzymes) via AutoDock Vina (grid size: 20 ų).

- Electrostatic potential maps : Calculate charge distribution using Gaussian09 to identify nucleophilic/electrophilic sites .

Q. How can researchers investigate mechanistic pathways in reactions involving this compound?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- Trapping intermediates : Use freeze-quench NMR or EPR to detect short-lived radicals or carbocations.

- DFT transition-state modeling : Locate energy barriers for sulfonate ester hydrolysis or nitro-group reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.